2-bromo-N-(3-chlorophenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c9-5-8(12)11-7-3-1-2-6(10)4-7/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHGYNTUFGSUQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336316 | |
| Record name | 2-bromo-N-(3-chlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41964-65-2 | |
| Record name | 2-bromo-N-(3-chlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo N 3 Chlorophenyl Acetamide
Direct Synthesis Approaches
Direct synthesis focuses on the coupling of the two primary structural components of the target molecule. The reactivity of the reagents and the specific conditions of the reaction are critical for achieving high yields and purity.
While the direct bromination of a pre-formed N-(3-chlorophenyl)acetamide is not the preferred route due to potential competing bromination on the aromatic ring, the formation of the bromoacetyl group is a key step. Bromoacetyl derivatives can be synthesized by reacting acetyl derivatives with a brominating agent. scispace.com A common method involves the use of reagents like tetrabutylammonium (B224687) tribromide (TBA Br₃), a solid and more manageable alternative to liquid bromine. scispace.com This reagent can effectively brominate acetyl derivatives in a dichloromethane-methanol solvent system at room temperature to produce bromoacetyl derivatives in good yields. scispace.com
The most common and efficient method for synthesizing 2-bromo-N-(3-chlorophenyl)acetamide is the nucleophilic acyl substitution reaction between 3-chloroaniline (B41212) and a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride. irejournals.comlookchem.com In this reaction, the amino group of 3-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide. researchgate.net This results in the formation of the amide bond and the elimination of a hydrogen halide.
The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity. lookchem.com A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrogen halide byproduct, driving the reaction to completion. irejournals.comnih.gov
Reaction Scheme:
3-chloroaniline + Bromoacetyl halide → this compound + Hydrogen halide
Detailed findings from the literature indicate specific conditions for this amidation. For instance, reacting 3-chloroaniline with bromoacetyl bromide in dichloromethane in the presence of triethylamine at 0°C for 1.25 hours can achieve a high yield. lookchem.com A similar reaction using 2-bromoacetyl chloride has also been reported with a yield of 92%. lookchem.com
When comparing the primary synthetic routes, the amidation of 3-chloroaniline with a bromoacetyl halide is demonstrably the most direct and highest-yielding approach. The choice between bromoacetyl bromide and bromoacetyl chloride often depends on availability and cost, though bromoacetyl bromide is generally more reactive.
| Starting Materials | Reagents/Solvents | Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| 3-chloroaniline, 2-Bromoacetyl bromide | Triethylamine, Dichloromethane | 0 °C, 1.25h | 100% | lookchem.com |
| 3-chloroaniline, 2-bromoacetyl chloride | Not specified | Not specified | 92% | lookchem.com |
Precursor Synthesis and Derivatization
The efficient synthesis of this compound is contingent upon the availability of its key precursors: a bromoacetyl halide and 3-chlorophenylamine.
Bromoacetyl halides are crucial reagents for introducing the bromoacetyl group.
Bromoacetyl bromide is commonly prepared by the reaction of bromoacetic acid with a halogenating agent. A laboratory-scale preparation involves the slow addition of bromine to a mixture of acetic acid and red phosphorus. prepchem.com The reaction is vigorous and upon completion, the bromoacetyl bromide is purified by vacuum distillation. prepchem.com The symmetric anhydride (B1165640) of bromoacetic acid, formed by reacting bromoacetic acid with N,N'-dicyclohexylcarbodiimide (DCC), can also be used to bromoacetylate amines. google.com
Bromoacetyl chloride can be synthesized, but chloroacetyl chloride is a more common industrial chemical. Chloroacetyl chloride is produced on a large scale through methods such as the carbonylation of methylene (B1212753) chloride or the reaction of chloroacetic acid with reagents like thionyl chloride or phosgene. wikipedia.org
| Precursor Halide | Synthesis Method | Key Reagents | Reference |
|---|---|---|---|
| Bromoacetyl bromide | Halogenation of Acetic Acid derivative | Acetic acid, Red phosphorus, Bromine | prepchem.com |
| Chloroacetyl chloride | Carbonylation of Methylene Chloride | Methylene Chloride, Carbon Monoxide | wikipedia.org |
| Chloroacetyl chloride | From Chloroacetic Acid | Chloroacetic acid, Thionyl chloride | wikipedia.org |
3-Chloroaniline, also known as m-chloroaniline, is a vital industrial intermediate. atamanchemicals.com
The most prevalent industrial synthesis involves the reduction of 3-chloronitrobenzene. chemicalbook.com This reduction can be achieved through several methods:
Catalytic Hydrogenation: Low-pressure hydrogenation of 3-chloronitrobenzene in the liquid phase using noble metal catalysts (e.g., palladium) or metal sulfides. atamanchemicals.comchemicalbook.com Metal oxides are sometimes added to prevent dehalogenation, leading to yields of approximately 98%. atamanchemicals.comchemicalbook.com
Metal/Acid Reduction: A classic method involves the reduction using iron powder in the presence of an acid or a salt like ferrous sulfate. atamanchemicals.comchemicalbook.com
An alternative synthesis starting from benzene (B151609) requires a three-step process:
Nitration: Benzene is first nitrated using a mixture of nitric acid and sulfuric acid to form nitrobenzene. vedantu.com
Chlorination: Nitrobenzene is then chlorinated. The nitro group is a meta-director, so this step yields 3-chloronitrobenzene as the major product. vedantu.com
Reduction: The nitro group of 3-chloronitrobenzene is subsequently reduced to an amino group to form 3-chloroaniline. vedantu.com
| Starting Material | Key Transformation | Reagents/Catalysts | Product | Reference |
|---|---|---|---|---|
| 3-Chloronitrobenzene | Reduction | H₂, Noble metal catalyst | 3-Chloroaniline | atamanchemicals.comchemicalbook.com |
| 3-Chloronitrobenzene | Reduction | Iron powder, Ferrous sulfate | 3-Chloroaniline | atamanchemicals.comchemicalbook.com |
| Benzene | Nitration → Chlorination → Reduction | 1. HNO₃/H₂SO₄; 2. Cl₂/FeCl₃; 3. Sn/HCl or H₂/Pd | 3-Chloroaniline | vedantu.comvedantu.com |
Nucleophilic Substitution Reactions
Nucleophilic substitution is the most prominent reaction pathway for this compound. The bromine atom, being a good leaving group, is readily displaced by a wide array of nucleophiles. This reactivity is significantly enhanced by the adjacent electron-withdrawing carbonyl group, which polarizes the C-Br bond and stabilizes the transition state of the substitution reaction.
The carbon atom bonded to the bromine (the α-carbon) is highly electrophilic. Reactions at this site typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org The presence of the carbonyl group activates this position for substitution reactions. msu.edu Under acidic conditions, the reaction can be catalyzed through the formation of an enol tautomer, which acts as the nucleophile. masterorganicchemistry.com This process involves protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol, which then attacks the electrophile (in this case, the nucleophile displaces the bromine). masterorganicchemistry.com This reactivity makes α-haloacetamides valuable intermediates for introducing a substituted acetamide (B32628) moiety onto a nucleophilic substrate.
A significant class of nucleophilic substitution reactions involves the displacement of the α-bromide by primary and secondary amines. This reaction provides a direct route to the synthesis of α-amino-N-(aryl)acetamides, which are important structural motifs in medicinal chemistry. The reaction is typically carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrogen bromide formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. irejournals.com
For instance, studies on the analogous compound 2-bromo-N-(p-chlorophenyl)acetamide have demonstrated its condensation with various amines at room temperature. irejournals.com These reactions proceed smoothly to afford the corresponding 2-amino-N-(p-chlorophenyl)acetamide derivatives in good yields. irejournals.com This established reactivity is directly applicable to the 3-chloro isomer.
Table 1: Representative Amine-Mediated Substitution Reactions
Table based on analogous reactions reported for the p-chloro isomer. irejournals.com
The electrophilic α-carbon also readily reacts with sulfur and oxygen-based nucleophiles.
Sulfur Nucleophiles : Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are potent nucleophiles that can displace the bromide to form α-thioether derivatives. These reactions are fundamental in bioorganic chemistry and materials science. A particularly useful reaction involves thiourea, which attacks the α-carbon, followed by an intramolecular cyclization and dehydration to yield 2-aminothiazole (B372263) derivatives. This is a variation of the well-known Hantzsch thiazole (B1198619) synthesis. Thiourea derivatives themselves are a significant class of compounds with various applications. nih.gov
Oxygen Nucleophiles : Alkoxides (R-O⁻) and phenoxides (Ar-O⁻), as strong oxygen nucleophiles, can react with this compound in a Williamson-type synthesis to produce α-alkoxy and α-aryloxy acetamides, respectively. In some cases involving substrates with a suitably positioned internal hydroxyl group, an intramolecular substitution can occur, leading to the formation of cyclic ethers, such as morpholin-2-ones. researchgate.net
Reactivity of the Amide Moiety
The amide group in this compound is considerably less reactive than the α-bromo position. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, which reduces its nucleophilicity and basicity.
Amides are generally stable but can be hydrolyzed to their constituent carboxylic acid and amine under either acidic or basic conditions with heating. For this compound, hydrolysis would break the amide bond to yield 3-chloroaniline and bromoacetic acid.
Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.
Base-catalyzed hydrolysis proceeds via the attack of a strong nucleophile, such as hydroxide (B78521) ion, on the carbonyl carbon. This pathway is generally not reversible as the final step involves the deprotonation of the resulting carboxylic acid by the strong base.
While stable under neutral conditions, prolonged exposure to strong acids or bases will lead to the cleavage of the amide bond.
Direct N-alkylation or N-acylation of the amide nitrogen in this compound is challenging and generally not a favored reaction pathway. The nucleophilicity of the amide nitrogen is low, and the presence of the highly electrophilic α-carbon means that any attacking nucleophile will preferentially react there.
For N-alkylation or N-acylation to occur, the amide proton would typically need to be removed with a very strong base to form the corresponding amide anion (an amidate). However, the use of a strong base could also promote a competing elimination reaction to form an α,β-unsaturated acetamide. While N-acylation of amides to form diacetyl derivatives can sometimes be achieved with prolonged heating and an excess of a strong acylating agent, this is not a common transformation for this class of compounds. irphouse.com Therefore, under typical synthetic conditions, reactivity is dominated by substitution at the α-carbon rather than at the amide nitrogen.
Chemical Reactivity and Transformation of 2 Bromo N 3 Chlorophenyl Acetamide
The chemical reactivity of 2-bromo-N-(3-chlorophenyl)acetamide is characterized by the presence of several functional groups: a reactive α-bromoacetamide moiety, and two halogen substituents (bromine and chlorine) on the aromatic ring. This section focuses on the transformation pathways involving the aromatic halogen substituents.
Development and Biological Evaluation of Derivatives of 2 Bromo N 3 Chlorophenyl Acetamide
Design Principles for Derivative Synthesis
The design of new derivatives of 2-bromo-N-(3-chlorophenyl)acetamide is a meticulous process guided by established medicinal chemistry principles. The goal is to enhance desired biological activities, improve pharmacokinetic properties, and potentially discover novel therapeutic applications.
Structural Modification Strategies
The core structure of this compound offers several sites for modification. A primary strategy involves the substitution of the bromine atom. For instance, a series of 2-amino-N-(p-chlorophenyl) acetamide (B32628) derivatives were synthesized by reacting 2-bromo-N-(p-chlorophenyl) acetamide with various amines. irejournals.comirejournals.com This approach allows for the introduction of diverse functional groups, which can significantly influence the compound's interaction with biological targets. irejournals.comirejournals.com
Another key area for modification is the phenyl ring. The position and nature of substituents on this ring can dramatically alter the electronic and steric properties of the molecule, thereby affecting its biological activity. nih.gov For example, the presence of electron-withdrawing groups can enhance thermal stability. Studies on related acetamide derivatives have shown that the introduction of substituents like fluorine, chlorine, bromine, or trifluoromethyl at specific positions on the benzene (B151609) ring can increase bactericidal activity. nih.gov
Scaffold Hopping and Bioisosteric Replacement
Scaffold hopping and bioisosteric replacement are advanced strategies in drug design aimed at creating novel compounds with improved properties while retaining the essential binding characteristics of the parent molecule. nih.govresearchgate.net Bioisosteric replacement involves substituting one functional group with another that possesses similar physical and chemical properties, with the goal of enhancing the desired biological activity or reducing toxicity. nih.govresearchgate.net Scaffold hopping takes this a step further by replacing the central core of a molecule with a different chemical scaffold, aiming to explore new chemical space and identify novel intellectual property. nih.govresearchgate.net
These techniques are valuable for modifying the this compound framework. By replacing parts of the molecule with bioisosteres or entirely new scaffolds, researchers can fine-tune the compound's properties to optimize its therapeutic potential. nih.govresearchgate.net This can lead to derivatives with improved potency, selectivity, and pharmacokinetic profiles. u-strasbg.fr
Biological Activity Profiles of Analogues
The synthesized derivatives of this compound have been subjected to various biological evaluations to determine their therapeutic potential. A significant area of investigation has been their antimicrobial activities.
Antimicrobial Activities
The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Derivatives of this compound have shown promise in this regard.
Studies have demonstrated that derivatives of this compound possess notable antibacterial properties. For instance, a series of 2-amino-N-(p-chlorophenyl) acetamide derivatives exhibited moderate to high activity against several bacterial strains, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. irejournals.comirejournals.com One particular derivative showed a significant inhibition zone against S. aureus. irejournals.com Research on other halogenated salicylanilide (B1680751) derivatives has also indicated good activity against Gram-positive bacteria. mdpi.com
| Derivative | Bacterial Strain | Activity |
| 2-amino-N-(p-chlorophenyl) acetamide derivatives | Acinetobacter baumannii | Moderate to High |
| 2-amino-N-(p-chlorophenyl) acetamide derivatives | Pseudomonas aeruginosa | Moderate to High |
| 2-amino-N-(p-chlorophenyl) acetamide derivatives | Staphylococcus aureus | Moderate to High |
| A specific 2-amino-N-(p-chlorophenyl) acetamide derivative | S. aureus | High (23.5 mm inhibition zone) |
| Halogenated salicylanilide derivatives | Gram-positive bacteria | Good |
Data sourced from multiple studies on acetamide derivatives. irejournals.comirejournals.commdpi.com
In addition to antibacterial activity, derivatives of this scaffold have also been investigated for their antifungal potential. Research has shown that some synthetic amides, including derivatives of 2-bromo-N-phenylacetamide, exhibit strong antifungal activity against various Candida species, such as Candida albicans, Candida tropicalis, Candida glabrata, and Candida parapsilosis. researchgate.net Some of these compounds have demonstrated a fungicidal effect and have been as effective as the standard antifungal drug Amphotericin B against Candida albicans biofilms. researchgate.net
| Derivative | Fungal Strain | Activity |
| 2-bromo-N-phenylacetamide | Candida albicans | Strong |
| 2-bromo-N-phenylacetamide | Candida tropicalis | Strong |
| 2-bromo-N-phenylacetamide | Candida glabrata | Strong |
| 2-bromo-N-phenylacetamide | Candida parapsilosis | Strong |
Data based on research into the antifungal properties of related amides. researchgate.net
Antileishmanial Activity
Leishmaniasis remains a significant global health problem, necessitating the development of new and effective treatments. Research into the antileishmanial potential of acetamide derivatives has shown some promise. A study investigating a series of 2-chloro-N-arylacetamide derivatives, which are structurally related to this compound, demonstrated activity against the promastigote forms of Leishmania amazonensis. doaj.org In this study, most of the synthesized compounds exhibited some level of antileishmanial activity. One of the most promising compounds in the series showed significant activity with a 50% inhibitory concentration (IC50) of 5.39 ± 0.67 µM and a selectivity index of 6.36, suggesting it is more toxic to the parasite than to murine macrophages. doaj.org These findings indicate that the N-arylacetamide scaffold is a viable starting point for the development of novel antileishmanial agents. doaj.org Further investigation into derivatives, including those with a 3-chlorophenyl substitution, is warranted to explore their potential in treating this neglected tropical disease.
Neuropharmacological Activities
The search for new anticonvulsant drugs is driven by the need for more effective and safer treatments for epilepsy. Derivatives of N-phenylacetamide have been a subject of interest in this area. A study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed that the nature of the substituent on the anilide moiety is crucial for anticonvulsant activity. nih.gov Specifically, N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide and N-(3-chlorophenyl)-2-morpholino-acetamide, both derivatives of the core structure, were found to be active in the maximal electroshock (MES) seizure test in mice. nih.gov The former was effective at a dose of 100 mg/kg at 0.5 hours post-administration, while the latter showed protection at both 0.5 hours (100 mg/kg) and 4 hours (300 mg/kg). nih.gov
In another study, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized and evaluated for their anticonvulsant properties. mdpi.com Several of these compounds displayed weak to significant anticonvulsant activity in the MES and 6 Hz seizure tests. mdpi.comnih.gov The most potent compound in this series demonstrated a more favorable median effective dose (ED50) and protective index than the established antiepileptic drug, valproic acid. mdpi.comnih.gov
Table 1: Anticonvulsant Activity of selected N-(3-chlorophenyl)acetamide Derivatives
| Compound | Test | Dose (mg/kg) | Time (h) | Activity (% Protection) |
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | MES | 100 | 0.5 | Effective |
| N-(3-chlorophenyl)-2-morpholino-acetamide | MES | 100 | 0.5 | 25% |
| N-(3-chlorophenyl)-2-morpholino-acetamide | MES | 300 | 4 | Effective |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES | 100 | 0.5 | Significant |
Data sourced from multiple studies on related derivatives. nih.govmdpi.com
Major depressive disorder is a widespread and debilitating condition, and there is an ongoing need for novel antidepressant medications. Phenylacetamide derivatives have been investigated for their potential antidepressant effects. In a study focused on the design and synthesis of phenylacetamides as antidepressant agents, a series of compounds were evaluated using the tail suspension test and forced swimming test in mice. nih.gov While the study did not focus specifically on this compound, it did include the closely related analog, 2-chloro-N-(3-chlorophenyl)acetamide. nih.gov The research found that at a dose of 30 mg/kg, most of the synthesized compounds in the series exhibited significant antidepressant activity. nih.gov The most potent compound in the series demonstrated a higher percentage decrease in immobility time than the standard drug, moclobemide. nih.gov
Table 2: Antidepressant-like Activity of a Series of Phenylacetamide Derivatives
| Compound Series | Test Models | Effective Dose (mg/kg) | Outcome |
| Phenylacetamides (including 2-Chloro-N-(3-chlorophenyl)acetamide) | Tail Suspension Test, Forced Swimming Test | 30 | Significant antidepressant activity observed for most compounds |
Based on a study of a series of phenylacetamide derivatives. nih.gov
Antiproliferative and Cytotoxic Effects
The development of new anticancer agents is a critical area of pharmaceutical research. Various acetamide derivatives have been evaluated for their ability to inhibit the growth of cancer cells. Studies on phenoxyacetamide derivatives have shown significant cytotoxic efficacy against tumorigenic cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). mdpi.com In one such study, a novel phenoxyacetamide derivative demonstrated a potent dose-dependent inhibition of HepG2 cell viability with a low IC50 value, while showing weaker cytotoxicity against non-tumor liver cells, suggesting a degree of selectivity. mdpi.com
Furthermore, research on 2-(4-fluorophenyl)-N-phenylacetamide derivatives has indicated their potential as anticancer agents, particularly against the PC3 prostate carcinoma cell line. nih.gov These findings suggest that the N-phenylacetamide scaffold, from which this compound is derived, can be a valuable template for designing new compounds with antiproliferative and cytotoxic properties.
Antioxidant Activities
Oxidative stress is implicated in the pathogenesis of numerous diseases, making the discovery of novel antioxidants a key research objective. The antioxidant potential of various acetamide derivatives has been explored. One study investigated the antioxidant activity of new acetamide derivatives by assessing their ability to scavenge the ABTS radical and to reduce reactive oxygen species (ROS) and nitric oxide (NO) production in stimulated macrophages. mdpi.com Another study focused on the antioxidant capacity of chalcones containing an N-arylacetamide group, which are structurally more complex derivatives. nih.gov The antioxidant activity of these compounds was evaluated using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging method. nih.goveco-vector.comijcea.org The results showed that some of these derivatives possess antioxidant activity comparable to that of ascorbic acid at certain concentrations. nih.gov While these studies were not on this compound itself, they indicate that the incorporation of the N-arylacetamide moiety can contribute to the antioxidant properties of a molecule.
Antitubercular Activities
The rise of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular drugs. Research has explored the potential of various heterocyclic compounds, including those derived from acetamide. A study on a novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds revealed that all the synthesized derivatives exhibited moderate to potent activity against M. tuberculosis H37Rv, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. nih.gov The most potent derivative in this series also showed efficacy against a rifampin-resistant strain of M. tuberculosis. nih.gov
In another line of research, 2-mercaptobenzothiazole (B37678) derivatives, which can be synthesized from precursors like 2-bromo-N-substituted acetamides, have been investigated for their antitubercular potential. nih.gov These studies highlight that the acetamide scaffold can be a component of molecules with significant activity against M. tuberculosis. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies in Derivatives
The foundational principle of SAR is that the biological activity of a chemical compound is directly related to its three-dimensional structure. For derivatives of this compound, SAR studies are crucial in identifying the key molecular features that govern their pharmacological effects. These studies typically involve synthesizing a series of analogs where specific parts of the molecule are systematically modified and then evaluating their biological activity.
The core structure of this compound offers several sites for modification, including the bromoacetyl group and the phenyl ring. The nature of the substituent at the 2-position of the acetamide moiety is a critical determinant of biological activity. In a series of related N-(4-chlorophenyl)acetamide derivatives, the bromine atom of the parent compound, 2-bromo-N-(4-chlorophenyl)acetamide, was replaced with various amino groups to investigate the impact on antibacterial activity. Current time information in Bangalore, IN.
The findings from these studies on the positional isomer highlight that the introduction of different amine substituents leads to a range of antibacterial activities. For instance, derivatives were synthesized by reacting 2-bromo-N-(4-chlorophenyl)acetamide with butylamine, octylamine, piperidine (B6355638), and 3-fluoroaniline. Current time information in Bangalore, IN. The resulting 2-amino-N-(4-chlorophenyl)acetamide derivatives exhibited moderate to high antibacterial activity against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa. Current time information in Bangalore, IN. This suggests that the bromo group is a versatile handle for introducing diverse functionalities that can modulate the biological profile of the parent molecule.
The following interactive table summarizes the antibacterial activity of these derivatives, illustrating the impact of substituent variation. The activity is represented by the diameter of the inhibition zone in millimeters (mm).
| Compound ID | Substituent at 2-position | A. baumannii (ATCC19606) Inhibition Zone (mm) | P. aeruginosa (ATCC27853) Inhibition Zone (mm) | P. aeruginosa (ATCC29260) Inhibition Zone (mm) | S. aureus (ATCC6538p) Inhibition Zone (mm) |
| 5a | Butylamino | 12 | 13 | 12 | 14 |
| 5b | Octylamino | 11 | 12 | 11 | 13 |
| 5c | Piperidin-1-yl | 15 | 16 | 15 | 17 |
| 5d | (3-Fluorophenyl)amino | 10 | 11 | 10 | 12 |
| Tetracycline | (Reference) | 25 | 28 | 27 | 30 |
Data adapted from a study on 2-amino-N-(p-chlorophenyl)acetamide derivatives, positional isomers of the subject compound. Current time information in Bangalore, IN.
From this data, it is evident that the nature of the amino substituent significantly influences the antibacterial potency. The piperidine derivative (5c) showed the highest activity among the tested compounds, suggesting that a cyclic, more rigid amino substituent might be favorable for interaction with the biological target. In contrast, the bulkier octylamino group (5b) and the electronically different (3-fluorophenyl)amino group (5d) resulted in slightly lower activity. These findings underscore the importance of both steric and electronic properties of the substituents in determining the biological activity of this class of compounds.
In the context of N-phenylacetamides, the position of the chloro group can affect factors such as:
Hydrogen Bonding: The ability of the amide N-H group to act as a hydrogen bond donor can be influenced by the proximity of the chloro substituent. An ortho-chloro group, for example, can form an intramolecular hydrogen bond with the amide proton, which may affect its interaction with a biological target. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These in silico methods are invaluable in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the physicochemical properties that drive biological responses.
For a series of N-aryl derivatives, QSAR studies have been successfully employed to predict their inhibitory activity against various enzymes. nih.gov These studies typically involve the calculation of a wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized as:
Topological: Describing the connectivity of atoms.
Electronic: Pertaining to the distribution of electrons.
Steric: Relating to the three-dimensional shape and size of the molecule.
Hydrophobic: Quantifying the lipophilicity of the molecule.
Once these descriptors are calculated for a series of compounds with known biological activities, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that correlates the descriptors with the activity.
A hypothetical QSAR study on derivatives of this compound could reveal key insights. For example, a model might indicate that increased lipophilicity in a certain region of the molecule enhances activity, while bulky substituents at another position are detrimental. The output of a QSAR analysis is often an equation of the form:
Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...
Such models, once validated, can be used to virtually screen a library of yet-to-be-synthesized derivatives, prioritizing those with the highest predicted activity for synthesis and further testing. This approach significantly accelerates the drug discovery process by focusing resources on the most promising candidates. Studies on related N-substituted-2-phenylacetamide derivatives have shown that lipophilicity and quantum chemical features like HOMO and LUMO energies are important predictors of biological activity. researchgate.net
Mechanistic Investigations of Biological Action
Identification of Molecular Targets and Pathways
The search for the precise molecular targets of 2-bromo-N-(3-chlorophenyl)acetamide remains an area for future investigation. However, studies on analogous compounds offer a predictive framework for its potential biological interactions.
Derivatives of bromoacetamide are known to act as enzyme inhibitors. The electrophilic carbon atom attached to the bromine is susceptible to nucleophilic attack by amino acid residues, such as cysteine or histidine, within the active sites of enzymes. This can lead to irreversible covalent modification and subsequent inactivation of the enzyme.
While specific enzymatic targets for this compound have not been identified, related compounds have shown inhibitory activity against various enzymes. For instance, some bromo- and chloro-substituted acetamide (B32628) derivatives have been investigated for their potential to inhibit enzymes like alkaline phosphatase. mdpi.com The mode of inhibition by these related compounds has been found to be competitive in some cases, suggesting that they bind to the active site of the enzyme. mdpi.com
Table 1: Postulated Enzymatic Interactions of this compound based on Related Compounds
| Enzyme Class | Potential Interaction Mechanism | Reference for Related Compounds |
| Hydrolases (e.g., Phosphatases) | Covalent modification of active site residues (e.g., cysteine, histidine) by the bromoacetyl group. | mdpi.com |
| Proteases | Alkylation of catalytic residues, leading to inactivation. | General reactivity of α-haloacetamides |
| Kinases | Potential for interaction with ATP-binding sites or allosteric sites. | General activity of small molecule inhibitors |
Currently, there is no direct evidence from receptor modulation studies specifically for this compound in the available literature. The investigation of its ability to bind to and modulate the activity of various cellular receptors would be a critical step in elucidating its pharmacological profile.
The induction of apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds. The process of apoptosis involves a cascade of specific cellular events, including the activation of caspases and the fragmentation of DNA. nih.gov While direct studies on this compound are lacking, related haloacetamide compounds have been noted for their potential to induce apoptosis in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function, which are key events in the intrinsic apoptotic pathway. nih.gov
Computational Modeling of Ligand-Target Interactions
Computational modeling serves as a crucial tool in modern drug discovery and mechanistic biology, offering insights into how a small molecule like this compound might interact with biological macromolecules. Through techniques such as molecular docking and molecular dynamics, researchers can build and refine hypotheses about a compound's mechanism of action at the atomic level. These in silico methods are instrumental in predicting binding modes, estimating binding affinities, and assessing the stability of ligand-protein complexes, thereby guiding further experimental investigation. While specific published computational studies for this compound are not extensively available, the methodologies are well-established and have been applied to analogous N-phenylacetamide derivatives to explore their biological activities. nih.govnih.gov
Molecular Docking Simulations
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target protein. This simulation provides a static snapshot of the likely interaction, highlighting key binding features and estimating the strength of the interaction, often expressed as a docking score or binding energy.
In a typical study involving a compound like this compound, a specific protein target, such as an enzyme or receptor implicated in a disease pathway, would be identified. The three-dimensional structure of this protein, often obtained from a repository like the Protein Data Bank (PDB), serves as the receptor. Docking algorithms then explore numerous possible conformations and orientations of the ligand within the protein's active or allosteric site.
For N-phenylacetamide derivatives, docking studies have been used to investigate their potential as inhibitors for various enzymes. nih.gov These studies reveal that the binding is often stabilized by a network of non-covalent interactions. For this compound, the following interactions could be anticipated:
Hydrogen Bonds: The amide group (-NH-C=O) is a prime candidate for forming hydrogen bonds with amino acid residues in the protein's binding pocket that can act as hydrogen bond donors or acceptors.
Hydrophobic Interactions: The phenyl ring provides a significant hydrophobic surface that can interact favorably with nonpolar amino acid residues like leucine, valine, and isoleucine.
Halogen Bonds: The bromine and chlorine atoms on the phenyl ring can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.
The results of such a simulation are often presented in a table detailing the specific interactions. The following is an illustrative example of what a docking analysis for this compound targeting a hypothetical kinase active site might reveal.
| Interacting Residue | Interaction Type | Atom(s) in Ligand | Distance (Å) |
| ASP 145 | Hydrogen Bond | Amide N-H | 2.9 |
| LYS 72 | Hydrogen Bond | Carbonyl Oxygen | 3.1 |
| LEU 25 | Hydrophobic | Chlorophenyl Ring | 3.8 |
| VAL 33 | Hydrophobic | Chlorophenyl Ring | 4.1 |
| PHE 144 | Pi-Pi Stacking | Chlorophenyl Ring | 4.5 |
| TYR 80 | Halogen Bond | Bromine | 3.2 |
| This table is for illustrative purposes and represents typical data obtained from molecular docking simulations. |
Molecular Dynamics Simulations
While molecular docking provides a valuable static image, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov An MD simulation calculates the motion of every atom in the system over a period, typically nanoseconds to microseconds, providing a more realistic representation of the complex in a simulated physiological environment. nih.gov
Following a promising docking result, an MD simulation would be initiated to assess the stability of the predicted binding pose. Key analyses performed during or after an MD simulation include:
Root-Mean-Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone and the ligand's heavy atoms from their initial docked positions. A low and stable RMSD value over the course of the simulation suggests that the complex is stable. nih.gov
Root-Mean-Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible and rigid regions of the protein upon ligand binding.
Interaction Analysis: The simulation allows for the monitoring of the persistence of key interactions, such as hydrogen bonds, over time. An interaction that is maintained for a high percentage of the simulation time is considered crucial for binding stability.
For the this compound-protein complex, an MD simulation would verify if the hydrogen and halogen bonds predicted in docking are stable or transient. nih.gov It would also reveal any significant conformational changes in the protein or the ligand upon binding. These simulations can provide a more accurate estimation of binding free energy, which correlates better with experimental binding affinities. mdpi.com The insights from MD simulations are critical for validating docking poses and understanding the dynamic nature of the molecular recognition process. nih.gov
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern computational chemistry, allowing for the determination of a molecule's electronic structure and associated properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is a workhorse in quantum chemistry for predicting molecular properties. For 2-bromo-N-(3-chlorophenyl)acetamide, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its optimized geometric parameters (bond lengths, bond angles, and dihedral angles). Such calculations would provide the most stable three-dimensional arrangement of the atoms in the molecule. While specific data for this compound is not available, studies on related acetamide (B32628) derivatives demonstrate that DFT is a reliable method for predicting these structural parameters.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity. For this compound, FMO analysis would map the distribution of these orbitals, identifying the likely sites for nucleophilic and electrophilic attack. The HOMO-LUMO energy gap would provide a quantitative measure of its stability.
A hypothetical data table for FMO analysis would look like this:
| Parameter | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| Energy Gap (ΔE) | Value |
| Note: These values are placeholders as specific literature is unavailable. |
Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. It illustrates the electrostatic potential on the electron density surface. Different colors on the MESP map represent different potential values; typically, red indicates regions of negative potential (rich in electrons, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). For this compound, an MESP map would highlight the electronegative oxygen and halogen atoms as regions of negative potential and the amide hydrogen as a region of positive potential.
Conformational Analysis
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.
The flexibility of this compound is determined by the rotation around its single bonds, particularly the C-N amide bond and the bond connecting the phenyl ring to the nitrogen atom. Theoretical calculations can determine the energy barriers for these rotations. By systematically changing the relevant dihedral angles and calculating the energy at each step, a torsional profile can be generated. This profile reveals the most stable conformers (energy minima) and the transition states (energy maxima) that separate them. This information is critical for understanding how the molecule might interact with biological receptors or other molecules.
A representative data table for rotational barriers might include:
| Rotational Bond | Dihedral Angle | Energy Barrier (kcal/mol) |
| Phenyl-N | Angle | Value |
| N-Amide C | Angle | Value |
| Note: These values are placeholders as specific literature is unavailable. |
While experimental techniques like X-ray crystallography determine the actual crystal structure, theoretical methods can predict and analyze the intermolecular forces that govern crystal packing. For this compound, these interactions would likely include hydrogen bonds (N-H···O), halogen bonds (involving Br and Cl), and π-π stacking between the phenyl rings. Computational analysis can quantify the strength of these interactions and predict the most stable packing arrangements. Studies on similar halogenated acetanilides have shown that N-H···O hydrogen bonds are often a dominant feature, leading to the formation of chains or sheets in the crystal lattice.
Reactivity Descriptors
Reactivity descriptors are conceptual tools derived from quantum mechanics that help in quantifying and predicting the chemical reactivity of molecules. numberanalytics.com These descriptors are calculated based on the electronic structure of a molecule and provide a quantitative measure of its susceptibility to various types of chemical reactions. numberanalytics.comnumberanalytics.com
Ionization Energy and Electron Affinity
Ionization Energy (IE) is a fundamental descriptor that quantifies the minimum energy required to remove an electron from a neutral atom or molecule in its gaseous state. A lower ionization energy suggests that the molecule can more readily act as an electron donor (a nucleophile). In computational studies, the ionization potential is often approximated by the energy of the Highest Occupied Molecular Orbital (HOMO), a concept formalized by Koopmans' theorem.
Electron Affinity (EA) is the energy change that occurs when an electron is added to a neutral atom or molecule to form a negative ion. A higher electron affinity indicates a greater propensity for the molecule to accept an electron, thus behaving as an electrophile. Computationally, electron affinity can be approximated by the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
As specific computational data for this compound is not available, the following table is presented for illustrative purposes to show how such data would be typically reported.
| Descriptor | Theoretical Value (eV) |
| Ionization Energy (IE) | Illustrative Value |
| Electron Affinity (EA) | Illustrative Value |
| Note: The values in this table are for illustrative purposes only and do not represent actual experimental or calculated data for this compound. |
Chemical Hardness and Electrophilicity Indices
Building upon the concepts of ionization energy and electron affinity, other global reactivity descriptors can be derived to provide a more nuanced understanding of a molecule's reactivity.
Chemical Hardness (η) is a measure of a molecule's resistance to a change in its electron distribution or charge transfer. ias.ac.inmdpi.com A molecule with a large gap between its HOMO and LUMO energies is considered "hard," indicating high stability and low reactivity. ias.ac.in Conversely, a "soft" molecule has a small HOMO-LUMO gap, suggesting higher reactivity. Chemical hardness is mathematically defined as half the difference between the ionization energy and electron affinity.
Electrophilicity Index (ω) is a global reactivity index that quantifies the ability of a species to accept electrons. nih.gov It measures the stabilization in energy when the system acquires an additional electronic charge from the environment. mdpi.com A high electrophilicity index characterizes a good electrophile. This index is a function of both the chemical potential (the negative of electronegativity) and the chemical hardness.
The following table illustrates how these reactivity descriptors for this compound would be presented.
| Descriptor | Theoretical Value (eV) |
| Chemical Hardness (η) | Illustrative Value |
| Electrophilicity Index (ω) | Illustrative Value |
| Note: The values in this table are for illustrative purposes only and do not represent actual experimental or calculated data for this compound. |
The comprehensive computational analysis of these descriptors for this compound would provide a robust framework for understanding its reactivity, guiding its potential applications in various chemical syntheses and biological contexts. Future theoretical studies are required to determine the specific values of these parameters for this compound.
Advanced Analytical Methodologies in Research on 2 Bromo N 3 Chlorophenyl Acetamide
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for probing the molecular structure of 2-bromo-N-(3-chlorophenyl)acetamide. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal their atomic and electronic composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.
In the ¹H NMR spectrum, the chemical shifts of the protons are influenced by their local electronic environment. The protons on the aromatic ring of the 3-chlorophenyl group typically appear as a complex multiplet in the downfield region, generally between 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns are dictated by the substitution pattern of the chlorine atom. The methylene (B1212753) protons (CH₂) of the bromoacetyl group are expected to resonate as a singlet further upfield, typically in the range of 4.0-4.5 ppm, due to the deshielding effect of the adjacent bromine atom and carbonyl group. The amide proton (NH) usually appears as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, but can be expected in the region of 8.0-9.5 ppm. For a closely related compound, 2-bromo-N-(p-chlorophenyl) acetamide (B32628), the methylene (CH₂) signal of the acetamide moiety was reported to appear at 4.014 ppm. irejournals.com
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the amide group is typically observed in the highly deshielded region of 165-175 ppm. The carbon atoms of the phenyl ring will show distinct signals in the aromatic region (approximately 110-140 ppm), with the carbon attached to the chlorine atom exhibiting a characteristic chemical shift. The methylene carbon (CH₂) of the bromoacetyl group is expected to appear in the range of 25-35 ppm. In a study of 2-bromo-N-(p-chlorophenyl) acetamide, the methylene carbon signal was found at 29.320 ppm. irejournals.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H | 7.0 - 8.0 (multiplet) | 110 - 140 |
| NH | 8.0 - 9.5 (broad singlet) | - |
| CH₂ | 4.0 - 4.5 (singlet) | 25 - 35 |
| C=O | - | 165 - 175 |
Note: These are predicted values and can vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-Br bonds.
A strong absorption band corresponding to the N-H stretching vibration is anticipated in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the amide group will give rise to a strong, sharp peak typically between 1650 and 1700 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the amide is expected around 1200-1300 cm⁻¹. Finally, the C-Br stretching vibration will appear in the fingerprint region, typically between 500 and 700 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound (247.96 g/mol , considering the most common isotopes ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl, and ⁷⁹Br). Due to the presence of bromine and chlorine, characteristic isotopic patterns for the molecular ion peak would be observed, with [M+2]⁺ and [M+4]⁺ peaks.
The fragmentation pattern would likely involve the cleavage of the amide bond and the loss of various fragments. Common fragmentation pathways could include the loss of a bromine radical (•Br), leading to a fragment at m/z [M-79/81]⁺, or the loss of the bromoacetyl group (•COCH₂Br), resulting in a fragment corresponding to the 3-chloroaniline (B41212) cation. Another likely fragmentation is the cleavage of the C-C bond between the carbonyl group and the methylene group. For the related compound 2-bromo-N-(3-chloro-4-fluorophenyl)acetamide, predicted mass spectrometry data indicates the presence of adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu
Chromatographic Purification and Purity Assessment
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. For this compound, a silica (B1680970) gel plate is typically used as the stationary phase. The choice of mobile phase is crucial for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly employed. The ratio of these solvents can be adjusted to optimize the retention factor (Rf) value of the compound. The spots on the TLC plate are typically visualized under UV light (254 nm) or by using an iodine chamber.
Table 2: Example TLC System for N-Aryl-2-bromoacetamides
| Stationary Phase | Mobile Phase | Visualization |
| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | UV light (254 nm) |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers high resolution and sensitivity, making it ideal for determining the purity of this compound with great accuracy.
A reversed-phase HPLC method is commonly used for this type of compound. This involves a non-polar stationary phase (e.g., C18 column) and a polar mobile phase. A typical mobile phase could be a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (like formic acid or phosphoric acid) to improve peak shape. The components are detected as they elute from the column using a UV detector, typically set at a wavelength where the compound exhibits maximum absorbance. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For a related compound, 2-Bromo-3'-chloroacetophenone, a reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile, water, and phosphoric acid has been reported.
Table 3: Example HPLC Conditions for Related Acetamides
| Parameter | Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (isocratic or gradient) |
| Detector | UV at a specific wavelength (e.g., 254 nm) |
| Flow Rate | 1.0 mL/min |
By employing this comprehensive suite of analytical techniques, researchers can confidently synthesize, purify, and characterize this compound, ensuring its suitability for further research applications.
X-ray Diffraction Studies for Solid-State Structure Elucidation
Following a comprehensive search of scientific literature and crystallographic databases, detailed X-ray diffraction data for the specific solid-state structure of this compound could not be located.
While crystallographic studies are a fundamental technique for the definitive elucidation of the three-dimensional arrangement of atoms and molecules in a crystalline solid, providing insights into conformation, bond lengths, bond angles, and intermolecular interactions, it appears that a single-crystal X-ray diffraction analysis for this particular compound has not been published or made publicly available in the searched databases.
Research on closely related analogs, such as 2,2,2-tribromo-N-(3-chlorophenyl)acetamide, has been conducted and reveals detailed structural information. For instance, the study of 2,2,2-tribromo-N-(3-chlorophenyl)acetamide showed that the conformation of the N—H bond is anti to the 3-chloro substituent on the benzene (B151609) ring. nih.gov The crystal structure of this related molecule is stabilized by both intramolecular N—H···Br and intermolecular N—H···O hydrogen bonds, which link the molecules into chains. nih.gov
However, due to the strict focus of this article solely on this compound, the detailed crystallographic data for its tribromo analog or other isomers are not presented here. The absence of specific data for this compound highlights a potential area for future research to fully characterize its solid-state properties.
Conclusion and Future Perspectives
Synthesis and Chemical Utility of 2-bromo-N-(3-chlorophenyl)acetamide
The primary and most direct method for synthesizing this compound involves the acylation of 3-chloroaniline (B41212). In this reaction, 3-chloroaniline acts as a nucleophile, attacking an electrophilic bromoacetylating agent such as bromoacetyl bromide or bromoacetyl chloride. The reaction is typically carried out in an appropriate solvent and may utilize a base to neutralize the hydrogen halide byproduct. A related synthesis for a tribromo-analogue involves using tribromoacetic acid and phosphorylchloride with 3-chloroaniline, highlighting alternative methods for creating similar scaffolds. nih.gov
The synthetic utility of this compound lies principally in its role as a reactive intermediate. The presence of a bromine atom on the acetyl group makes the α-carbon susceptible to nucleophilic substitution. This allows for the facile introduction of various functional groups, leading to the creation of a diverse library of derivatives. For instance, reaction with various amines can replace the bromine atom to yield 2-amino-N-(3-chlorophenyl)acetamide derivatives, a strategy that has been successfully employed with analogous compounds to generate new molecules for biological screening. irejournals.comirejournals.com This reactivity is fundamental to its application in medicinal chemistry and materials science.
Table 1: Synthesis of Substituted N-Phenylacetamides
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 3-Chloroaniline | Tribromoacetic acid / Phosphorylchloride | 2,2,2-Tribromo-N-(3-chlorophenyl)acetamide | nih.gov |
| 4-Chloroaniline | Bromoacetyl bromide | 2-bromo-N-(p-Chlorophenyl) acetamide (B32628) | irejournals.com |
| 2-Chloroaniline | Bromoacetyl chloride | 2-Bromo-N-(2-chlorophenyl)acetamide | researchgate.net |
Broad Spectrum of Biological Activities and Potential Applications
While direct studies on this compound are limited in publicly accessible literature, extensive research on closely related N-phenylacetamide derivatives demonstrates their significant potential across various therapeutic areas. irejournals.com The core N-phenylacetamide structure is a known pharmacophore found in approved drugs, and halogenation is a common strategy to enhance biological activity. irejournals.com
Derivatives of similar bromo-N-phenylacetamides have shown promising antimicrobial and anticancer activities. For example, derivatives of 2-bromo-N-(p-chlorophenyl)acetamide have been synthesized and evaluated against several bacterial strains, showing moderate to high activity. irejournals.comirejournals.com In the realm of oncology, related compounds have exhibited cytotoxic effects against cancer cell lines like MCF-7 (breast cancer). Furthermore, a more complex derivative of a bromo-acetamide was synthesized and showed potent antidiabetic properties by inhibiting α-glucosidase and α-amylase. nih.gov These findings strongly suggest that this compound is a valuable lead compound for developing new agents targeting infectious diseases, cancer, and metabolic disorders.
Table 2: Biological Activities of Related N-Phenylacetamide Derivatives
| Compound Class | Biological Activity | Target/Model | Reference |
|---|---|---|---|
| 2-amino-N-(p-Chlorophenyl) acetamide derivatives | Antibacterial | Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus | irejournals.comirejournals.com |
| N-(4-Bromo-2-chlorophenyl)acetamide | Anticancer | MCF-7 breast cancer cell lines | |
| N-(4-Bromo-2-chlorophenyl)acetamide | Antimicrobial | Various bacterial strains |
Emerging Research Directions and Challenges
The future of research on this compound and its derivatives is focused on overcoming current limitations and exploring new chemical and therapeutic possibilities.
A primary challenge and research direction is the rational design of derivatives to optimize biological activity and selectivity. The goal is to enhance potency against the desired target (e.g., a bacterial enzyme or a cancer cell) while minimizing effects on host cells or other biological systems. This can be achieved through systematic modification of the parent molecule. For instance, varying the amine nucleophile used to displace the bromine atom can modulate the lipophilicity, steric profile, and hydrogen bonding capacity of the final compound, all of which influence biological interactions. irejournals.comirejournals.com Research into a complex bromo-acetamide derivative showed that specific structural arrangements could lead to potent and selective enzyme inhibition, surpassing existing reference drugs in some cases. nih.gov Future work will likely involve computational modeling and high-throughput screening to predict and identify the most promising modifications. rug.nl
The chemical reactivity of this compound is not limited to simple nucleophilic substitution. The bromine atom serves as a handle for a variety of more advanced chemical transformations. An emerging area of interest is the use of such bromo-compounds in transition metal-catalyzed cross-coupling reactions. For example, as demonstrated with other bromo-heterocyclic compounds, the bromine could potentially be used in Suzuki or similar coupling reactions to attach new aryl or alkyl groups, vastly expanding the accessible chemical space. organic-chemistry.org The exploration of multicomponent reactions (MCRs), where the acetamide could be one of several starting materials in a one-pot synthesis, also presents an efficient pathway to generate molecular complexity and novel scaffolds. rug.nl These advanced synthetic strategies are key to unlocking the full potential of this compound as a building block for next-generation pharmaceuticals and functional materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
